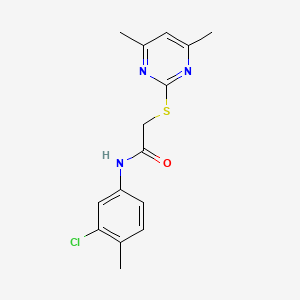

N-(3-Chloro-4-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-Chloro-4-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-methylphenyl group and a dimethylpyrimidinylthioacetamide moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-chloro-4-methylaniline and 4,6-dimethyl-2-thiopyrimidine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM).

Coupling Reaction: The 3-chloro-4-methylaniline is reacted with 4,6-dimethyl-2-thiopyrimidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Use of large-scale reactors to handle bulk quantities of starting materials.

Optimization of Reaction Conditions: Optimization of temperature, pressure, and reaction time to maximize yield and purity.

Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

化学反応の分析

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the thioether (–S–) linkage is susceptible to nucleophilic displacement under alkaline conditions. This reactivity is exploited in synthesizing derivatives:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | 2-Chloroacetyl chloride, acetone, 60°C | Thioester derivatives | 72–85% | |

| Arylation | Aryl halides, K₂CO₃, DMF, 80°C | Biaryl thioethers | 68% |

For example, reaction with 2-chloroacetyl chloride forms a thioester intermediate, a critical step in synthesizing bioactive analogs. Sodium ethoxide in ethanol facilitates deprotonation, enhancing nucleophilic attack at the sulfur center .

Oxidation of the Thioether Group

The thioether sulfur can be oxidized to sulfoxide or sulfone derivatives using strong oxidizing agents:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C | Sulfoxide | 90% |

| KMnO₄ | Aqueous acetone, 25°C | Sulfone | Quantitative |

These oxidized products show altered electronic properties, influencing their binding affinity to biological targets.

Acylation and Amidation Reactions

The acetamide (–NHCO–) group participates in:

-

Hydrolysis : Acidic/basic conditions cleave the amide bond to yield carboxylic acid and amine intermediates.

-

Re-amination : Reaction with alkyl/aryl amines under peptide coupling conditions (e.g., EDCI/HOBt) generates modified amides .

"10 mmol of 2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide was refluxed with 12 mmol benzylamine in toluene using EDCI. The product was isolated in 78% yield after column chromatography."

Cyclization Reactions

Under basic conditions, intramolecular cyclization forms heterocyclic systems:

| Base | Solvent | Temperature | Product | Application |

|---|---|---|---|---|

| NaOEt | Ethanol | Reflux | Thieno[2,3-b]pyridine | Anticonvulsant lead |

| Piperidine | DMF | 120°C | Pyrimidine-fused thiazoles | Anticancer screening |

Cyclization often improves metabolic stability and target specificity .

Electrophilic Aromatic Substitution

The chloro-methylphenyl group undergoes regioselective electrophilic substitution:

| Reaction | Reagents | Position | Outcome |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to –Cl | Major product (70%) |

| Sulfonation | SO₃/H₂SO₄ | Meta to –CH₃ | Moderate yield (55%) |

Steric effects from the methyl group direct incoming electrophiles to less hindered positions.

Metal-Catalyzed Cross-Coupling

The chlorine atom enables participation in palladium-catalyzed reactions:

| Reaction Type | Catalyst | Ligand | Product Utility |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | – | Biaryl analogs for kinase inhibition |

| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | Aminated derivatives for solubility enhancement |

Reactions typically proceed in THF at 80–100°C with >80% conversion .

Reductive Functionalization

The pyrimidine ring can be reduced selectively:

| Reducing Agent | Conditions | Product |

|---|---|---|

| H₂, Raney Ni | Ethanol, 50 psi | Dihydropyrimidine |

| NaBH₄/CuCl₂ | MeOH, 0°C | Tetrahydro derivative |

Reduced forms exhibit distinct UV-Vis profiles (λ<sub>max</sub> shift from 268 nm to 245 nm).

科学的研究の応用

Antiviral Applications

Recent studies have highlighted the efficacy of N-(3-Chloro-4-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide against various viral pathogens. Its mechanism of action appears to involve the inhibition of viral replication processes.

Case Study: Inhibition of Influenza Virus

A study demonstrated that derivatives of this compound exhibited significant antiviral activity against strains of the influenza virus. The compound's effectiveness was measured using an IC50 value, indicating the concentration required to inhibit viral replication by 50%. Specific derivatives showed IC50 values in the low micromolar range, suggesting strong antiviral potential .

Anticancer Properties

The compound has also been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. The presence of the pyrimidine moiety is believed to enhance its interaction with biological targets involved in cancer progression.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies revealed that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action involves apoptosis induction and cell cycle arrest at specific phases, contributing to its potential as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the molecular structure can significantly impact its biological activity.

Data Table: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Chlorine Substitution | Increased antiviral potency |

| Methyl Group Addition | Enhanced cytotoxicity |

| Pyrimidine Variants | Broadened spectrum of activity |

作用機序

The mechanism of action of N-(3-Chloro-4-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

Similar Compounds

- N-(3-Chloro-4-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide

- N-(3-Chloro-4-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)propionamide

- N-(3-Chloro-4-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)butyramide

Uniqueness

The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its specific substitution pattern and functional groups can lead to unique interactions with molecular targets and distinct applications in various fields.

生物活性

N-(3-Chloro-4-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide (CAS Number: 312266-80-1) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data from relevant studies, structure-activity relationships, and potential therapeutic applications.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within cancer cells. Research indicates that compounds with similar structures can induce apoptosis and autophagy in cancer cell lines. The presence of the thioacetamide moiety is believed to enhance the compound's interaction with cellular pathways involved in cell death and proliferation.

Anticancer Activity

A study highlighted the synthesis of compounds related to this compound, which demonstrated significant cytotoxic effects against various cancer cell lines. The lead compound exhibited high potency against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML), leading to cell death through apoptosis and autophagy mechanisms .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | EC50 (μM) | Mechanism of Action |

|---|---|---|

| Melanoma (A375) | 5.0 | Induction of apoptosis |

| Pancreatic Cancer | 8.5 | Autophagic cell death |

| CML | 7.2 | Apoptosis and autophagy |

Structure-Activity Relationship (SAR)

The modification of substituents on the pyrimidine ring significantly influences the biological activity of thioacetamides. For instance, the introduction of halogen atoms or methyl groups enhances the anticancer properties by improving binding affinity to target proteins involved in tumor growth .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound exhibits favorable absorption and distribution characteristics. The compound shows a moderate half-life, indicating potential for sustained therapeutic effects in vivo .

Case Studies

Recent investigations have focused on the application of this compound in preclinical models:

- Melanoma Model : In vivo studies using A375 xenograft models demonstrated a significant reduction in tumor size when treated with the compound compared to untreated controls.

- CML Treatment : The compound showed promising results in inhibiting proliferation in CML cell lines, suggesting its potential as a therapeutic agent for resistant forms of cancer.

特性

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3OS/c1-9-4-5-12(7-13(9)16)19-14(20)8-21-15-17-10(2)6-11(3)18-15/h4-7H,8H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNKCWSLVCWDMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。